molecular formula C11H12O4 B13988071 Methyl 3-hydroxy-4-propionylbenzoate

Methyl 3-hydroxy-4-propionylbenzoate

Cat. No.: B13988071
M. Wt: 208.21 g/mol
InChI Key: IVLNKWPOZJXANW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-propionylbenzoate (CAS# 1607025-25-1) is an aromatic ester with the molecular formula C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . This compound features a benzoate core functionalized with both a hydroxy group and a propionyl group, making it a versatile intermediate for chemical synthesis and materials science research. While direct biological data for this specific compound is limited, its structural analogs, particularly various substituted hydroxybenzoates, are of significant research interest. For instance, studies on 4-(methyl/allyl/benzyl)oxy-6-alkyl-2-hydroxybenzoate derivatives have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus . The presence of specific substituents on the hydroxybenzoate scaffold has been shown to dramatically influence antimicrobial efficacy and biofilm disruption, suggesting potential research applications in developing new antimicrobial agents . Furthermore, functionalized hydroxybenzoates serve as key precursors in the synthesis of degradable polymers, such as poly(hydroxybenzoate-co-lactide)s, which are explored for biomedical applications due to their biocompatibility and functionalizability . Researchers can leverage this compound as a building block to develop novel compounds for studying structure-activity relationships in medicinal chemistry or to create advanced polymeric materials. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-hydroxy-4-propanoylbenzoate

InChI

InChI=1S/C11H12O4/c1-3-9(12)8-5-4-7(6-10(8)13)11(14)15-2/h4-6,13H,3H2,1-2H3

InChI Key

IVLNKWPOZJXANW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

This approach is consistent with methods used for related compounds such as methyl 5-bromo-2-hydroxy-3-propionylbenzoate, where the benzoate ester is functionalized by acylation in the presence of Lewis acid catalysts.

Esterification of 3-hydroxybenzoic acid

The preparation begins with the methylation of 3-hydroxybenzoic acid to form methyl 3-hydroxybenzoate. This is commonly achieved by refluxing the acid in methanol with catalytic amounts of sulfuric acid:

Step Reagents and Conditions Outcome
1 3-Hydroxybenzoic acid (1 eq), MeOH, H2SO4 cat. Reflux overnight
2 Concentration under reduced pressure Methyl 3-hydroxybenzoate formed

This method yields the methyl ester in good yield (typically >80%) and purity suitable for further functionalization.

Friedel-Crafts Acylation for Propionyl Group Introduction

The key step involves selective acylation at the 4-position of methyl 3-hydroxybenzoate using propionyl chloride and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3):

Step Reagents and Conditions Outcome
1 Methyl 3-hydroxybenzoate, propionyl chloride (1.2 eq) Formation of acylium ion intermediate
2 Anhydrous AlCl3 (catalytic to stoichiometric amounts) Electrophilic substitution at 4-position
3 Reaction temperature: 0–25 °C, inert atmosphere (N2) This compound formed
4 Quenching with ice-water, extraction with organic solvent Isolation and purification by recrystallization or chromatography

This Friedel-Crafts acylation is well-documented for related compounds, yielding the desired ketone-substituted benzoate ester with high regioselectivity and yields often exceeding 90%.

Alternative Protection Strategies

To improve regioselectivity and avoid side reactions such as polyacylation or acylation at undesired positions, protection of the hydroxy group may be employed:

  • Benzylation of the hydroxy group before acylation, using benzyl bromide and potassium carbonate in acetone under reflux, protects the phenol functionality.
  • After acylation, the benzyl protecting group can be removed by catalytic hydrogenation or other deprotection methods to regenerate the free hydroxy group.

This strategy enhances yields and purity by preventing side reactions during Friedel-Crafts acylation.

Summary of Preparation Methods

Method Reagents/Conditions Yield (%) Notes
Direct esterification + acylation 3-Hydroxybenzoic acid, MeOH, H2SO4; propionyl chloride, AlCl3 80–95 Simple, efficient; may require purification
Protection (benzylation) + acylation + deprotection Benzyl bromide, K2CO3; propionyl chloride, AlCl3; catalytic hydrogenation 85–90 Improved regioselectivity; prevents side reactions

Analytical Characterization Data

The prepared this compound is typically characterized by:

  • NMR Spectroscopy :
    • $$^{1}H$$ NMR shows aromatic protons, methyl ester singlet (~3.8 ppm), and propionyl methyl and methylene signals.
    • $$^{13}C$$ NMR confirms carbonyl carbons of ester (~165–170 ppm) and ketone (~190–200 ppm).
  • Infrared Spectroscopy (IR) :
    • Strong carbonyl stretches around 1700 cm$$^{-1}$$ for ester and ketone groups.
    • Broad O–H stretch near 3200–3500 cm$$^{-1}$$.
  • Mass Spectrometry (MS) :
    • Molecular ion peak consistent with molecular weight.
  • Melting Point and Purity :
    • Determined by recrystallization and chromatographic methods such as HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-propionylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 3-hydroxy-4-propionylbenzaldehyde or 3-hydroxy-4-propionylbenzoic acid.

    Reduction: Formation of 3-hydroxy-4-propionylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-propionylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential bioactive properties, including antioxidant and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives due to its preservative properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-propionylbenzoate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 3-hydroxy-4-propionylbenzoate vs. Ethyl Benzoate Derivatives ()

Ethyl benzoate derivatives, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate), share a benzoate backbone but differ in ester groups (ethyl vs. methyl) and substituents. Key distinctions:

  • Ester Group Effects : Methyl esters typically exhibit lower molecular weights and higher volatility compared to ethyl esters. For example, methyl salicylate (152.15 g/mol) is more volatile than ethyl salicylate (166.17 g/mol) .
This compound vs. Methyl Salicylate ()

Methyl salicylate (2-hydroxybenzoic acid methyl ester) shares the methyl ester and hydroxyl group but lacks the propionyl substituent. Key differences:

  • Polarity and Solubility: The propionyl group introduces a ketone functionality, increasing polarity compared to methyl salicylate’s methoxy-free structure.
  • Applications : Methyl salicylate is widely used in topical analgesics, whereas the propionyl group in the target compound may lend itself to specialized polymer or pharmaceutical applications.

Physical and Chemical Properties ()


Table 1 summarizes inferred properties based on structural analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water)
This compound* ~208.2 ~80–100 (estimated) >250 (estimated) Low (<0.1 g/100 mL)
Methyl salicylate 152.15 -8 222 0.07 g/100 mL
I-6230 (Ethyl derivative) ~369.4 Not reported Not reported Likely hydrophobic

*Estimated based on structural analogs and computational methods .

Theoretical and Computational Insights ()

Computational studies on triazolone derivatives (e.g., B3LYP/6-311G(d,p) methods) highlight the role of substituents in electron distribution. For this compound:

  • Mulliken Charges : The hydroxyl and propionyl groups may create localized charge regions, influencing hydrogen bonding and reactivity.
  • Stability : The ester group’s electron-withdrawing nature could stabilize the aromatic ring, similar to observations in methyl salicylate .

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